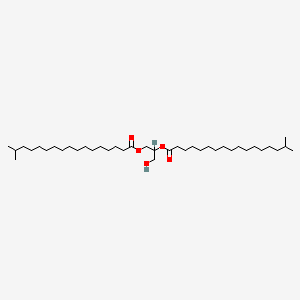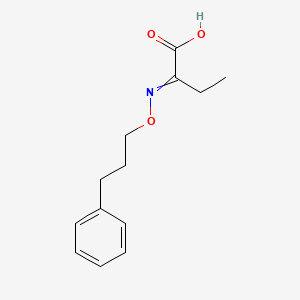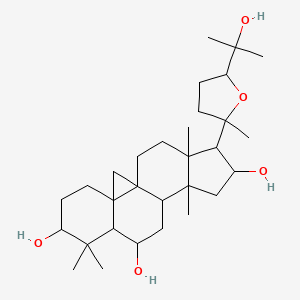
Cycloastragenol
Overview
Description
Cycloastragenol is a tetracyclic triterpenoid compound isolated from the root of Astragalus membranaceus, a traditional Chinese medicinal herb. It is known for its potential anti-aging properties and ability to activate telomerase, an enzyme that extends telomeres, thereby promoting cellular longevity .
Preparation Methods
Cycloastragenol can be synthesized through various methods, primarily involving the hydrolysis of astragaloside IV, another compound found in Astragalus membranaceus. The main preparation methods include:
Acid Hydrolysis: This method involves the use of acidic conditions to break down astragaloside IV into this compound.
Enzymatic Hydrolysis: Specific enzymes, such as β-xylosidase and β-glucosidase, are used to catalyze the hydrolysis of astragaloside IV.
Smith Degradation: This method involves the oxidative cleavage of glycosidic bonds in astragaloside IV to produce this compound.
Industrial production methods often involve optimizing these processes to increase yield and purity. For example, a two-step enzymatic catalysis process has been developed to improve the efficiency of this compound production .
Chemical Reactions Analysis
Cycloastragenol undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form this compound-3-one.
Reduction: The reduction of this compound-3-one-6-O-glucoside results in this compound-6-O-glucoside.
Substitution: Chemical modifications can be made to this compound to enhance its biological activity.
Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as sodium borohydride. The major products formed from these reactions are often derivatives of this compound with enhanced pharmacological properties .
Scientific Research Applications
Cycloastragenol has a wide range of scientific research applications:
Chemistry: It is used as a model compound for studying triterpenoid synthesis and modification.
Biology: This compound is studied for its effects on cellular senescence and telomerase activation.
Medicine: It has potential therapeutic applications in treating age-related diseases, neurodegenerative conditions, and enhancing immune function
Industry: This compound is used in the development of anti-aging skincare products and dietary supplements.
Mechanism of Action
Cycloastragenol exerts its effects primarily through the activation of telomerase, which helps maintain telomere length and promotes cellular longevity. It also induces apoptosis in senescent cells by inhibiting Bcl-2 antiapoptotic family proteins and the PI3K/AKT/mTOR pathway . Additionally, this compound enhances the antiviral response in human CD8+ T-lymphocytes and induces CREB activation in various cell types .
Comparison with Similar Compounds
Cycloastragenol is often compared with other triterpenoids such as:
Astragaloside IV: The glycoside precursor of this compound, known for its similar anti-aging properties but with lower bioavailability.
Ginsenosides: Triterpenoid saponins found in ginseng with comparable pharmacological activities but different molecular targets.
Betulinic Acid: Another triterpenoid with anti-cancer and anti-inflammatory properties, but lacking telomerase activation.
This compound stands out due to its potent telomerase activation and higher lipid solubility, making it more bioavailable and effective in transdermal applications .
Properties
IUPAC Name |
15-[5-(2-hydroxypropan-2-yl)-2-methyloxolan-2-yl]-7,7,12,16-tetramethylpentacyclo[9.7.0.01,3.03,8.012,16]octadecane-6,9,14-triol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H50O5/c1-24(2)20(33)8-11-30-16-29(30)13-12-26(5)23(28(7)10-9-21(35-28)25(3,4)34)18(32)15-27(26,6)19(29)14-17(31)22(24)30/h17-23,31-34H,8-16H2,1-7H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WENNXORDXYGDTP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C(CCC23C1C(CC4C2(C3)CCC5(C4(CC(C5C6(CCC(O6)C(C)(C)O)C)O)C)C)O)O)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H50O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
490.7 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
84605-18-5 | |
| Record name | (3β,6α,16β,24R)-20,24-Epoxy-9,19-cyclolanostane-3,6,16,25-tetrol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



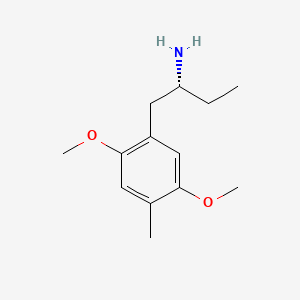

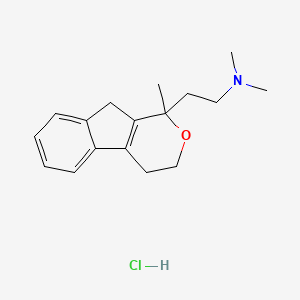



![4-[3-(1,3-Diphenyl-4-pyrazolyl)-5-thiophen-2-yl-3,4-dihydropyrazol-2-yl]-4-oxobutanoic acid](/img/structure/B1228172.png)

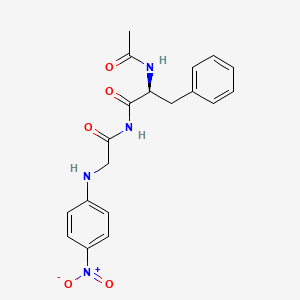
![2-[[2-[3-(1-azepanylsulfonyl)-4-methylanilino]-2-oxoethyl]-methylamino]-N-(3-fluorophenyl)acetamide](/img/structure/B1228175.png)

